2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a chloro group, dimethyl groups, and a pyridyl ethyl acetamide moiety
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-5-14-3-6-22-7-4-14/h3-4,6-7,9-10H,5,8,11H2,1-2H3,(H,23,24) |
InChI Key |
SJFATRWFTDWKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination to introduce the chloro group.
The next step involves the introduction of the pyridyl ethyl acetamide moiety. This can be accomplished through a nucleophilic substitution reaction, where the hydroxyl group of the chromen-2-one core is replaced with the pyridyl ethyl acetamide group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group and the pyridyl ethyl acetamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate, while electrophilic substitution can be facilitated by reagents such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohols or alkanes
Scientific Research Applications
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chloro and pyridyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the pyridyl ethyl acetamide moiety enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₃ClO₅
- CAS Number : 853892-42-9
- Molecular Weight : 296.70 g/mol
The biological activity of this compound can be attributed to its structural components, particularly the chromenone moiety and the pyridine ring. These structures are known to interact with various biological targets, influencing several pathways:
- Antioxidant Activity : The chromenone structure is associated with antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.
Antioxidant Activity
Research indicates that compounds with similar chromenone structures possess significant antioxidant capabilities. For instance, studies have shown that derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Antimicrobial Activity
A study highlighted the antimicrobial effects of related compounds against various pathogens. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been explored in several studies. For example, derivatives have shown efficacy in inhibiting cell growth in various cancer cell lines through mechanisms such as:
- Induction of cell cycle arrest.
- Activation of apoptotic pathways.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that a related chromenone derivative exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent anticancer activity.
- Another investigation reported that the compound inhibited the growth of A549 lung adenocarcinoma cells with an IC50 value of 20 µM.
-
Mechanistic Insights :
- Molecular docking studies have suggested that the compound binds effectively to key proteins involved in cancer progression, such as Bcl-2 and caspases.
- SAR (Structure-Activity Relationship) analyses indicate that modifications on the pyridine ring enhance biological activity, providing insights for further drug development.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antioxidant | Chromenone Derivative | 10 | Free radical scavenging |
| Antimicrobial | Similar Derivatives | 25 | Membrane disruption |
| Anticancer (A549) | Related Compound | 20 | Apoptosis induction |
| Anticancer (Breast) | Analogous Compound | 15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
